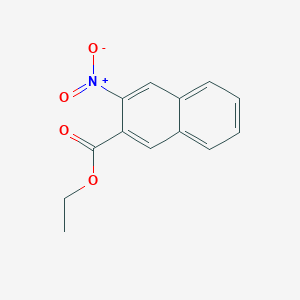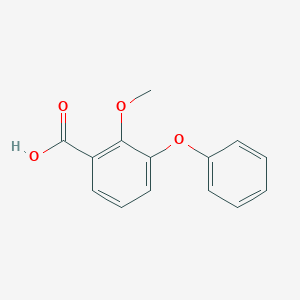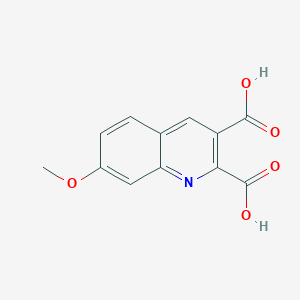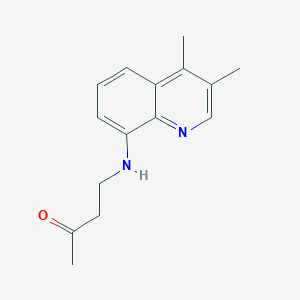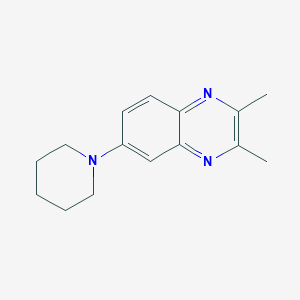
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a quinoxaline core structure with a piperidine ring attached, making it a significant molecule in medicinal chemistry and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-diketoquinoxaline with piperidine under reflux conditions . This reaction requires a high temperature and a strong acid catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered pharmacological properties, making them useful in drug development .
科学研究应用
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: This compound has shown potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic properties
作用机制
The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to its observed pharmacological effects, such as antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced biological activity.
Piperidine-containing quinoxalines: Compounds with similar structural motifs but different substituents.
Uniqueness
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its combination of a quinoxaline core and a piperidine ring makes it particularly effective in certain biological applications, distinguishing it from other quinoxaline derivatives .
属性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
2,3-dimethyl-6-piperidin-1-ylquinoxaline |
InChI |
InChI=1S/C15H19N3/c1-11-12(2)17-15-10-13(6-7-14(15)16-11)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI 键 |
ZLMIZIMUBWARIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


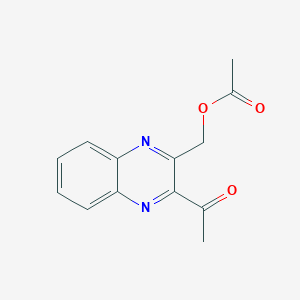
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)
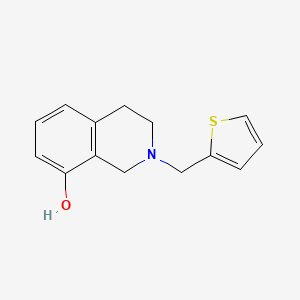
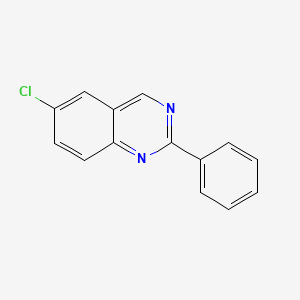
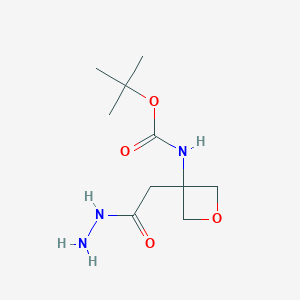
![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)
